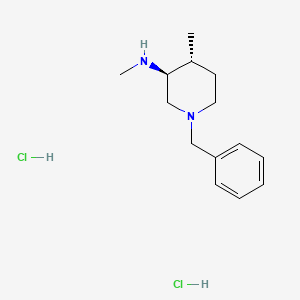

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-

Description

Structural Classification and Nomenclature of 3-Piperidinamine Compounds

3-Piperidinamine derivatives are systematically classified based on substituent positions and stereochemistry. The parent structure comprises a piperidine ring with an amine group at the 3-position. Substitutions at the 1-, 4-, and N-positions further define the compound’s identity:

- 1-Substitution : A benzyl group (phenylmethyl) at the 1-position introduces aromaticity, enhancing lipophilicity and π-stacking potential.

- 4-Substitution : A methyl group at the 4-position contributes to steric effects, influencing ring conformation and intermolecular interactions.

- N-Substitution : Dimethylation at the amine nitrogen modifies basicity and hydrogen-bonding capacity, critical for coordination chemistry.

The IUPAC name 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- reflects these substituents and the dihydrochloride salt form. Alternative nomenclature includes cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride , emphasizing stereochemistry.

Table 1: Key Structural Features of 3-Piperidinamine Derivatives

| Feature | Description |

|---|---|

| Core Structure | Piperidine ring with amine at C3 |

| 1-Substituent | Phenylmethyl (benzyl) group |

| 4-Substituent | Methyl group |

| N-Substituent | Dimethylamine |

| Stereochemistry | (3R,4R) configuration |

| Salt Form | Dihydrochloride |

Stereochemical Significance of (3R,4R) Configuration in N-Substituted Piperidinamine Derivatives

The (3R,4R) stereochemistry governs molecular geometry, reactivity, and biological activity. In 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)- , the cis arrangement of the C3 amine and C4 methyl groups creates a rigid chair conformation, stabilizing the molecule through reduced steric strain. Key implications include:

- Synthetic Selectivity : Lewis acid-catalyzed cyclizations favor cis products due to transition-state stabilization, as demonstrated in Prins and carbonyl ene reactions.

- Pharmacological Relevance : The (3R,4R) configuration in analogs like tofacitinib enhances target binding affinity by aligning functional groups in optimal orientations.

- Chiral Resolution : Enantiomeric purity is critical for asymmetric catalysis; the (3R,4R) isomer can act as a ligand

Properties

IUPAC Name |

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQNXCBXFOIHLH-OJNIYTAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- involves several stepsThe final step involves the formation of the dihydrochloride salt . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce secondary amines .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its piperidine ring structure modified with a phenylmethyl group and dimethyl substituents. The molecular formula is , and it has been identified as a dihydrochloride salt. Its stereochemistry is defined by the (3R,4R) configuration, which is crucial for its biological activity.

Antidiabetic Intermediates

One of the notable applications of (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride is as an intermediate in the synthesis of antidiabetic drugs. It plays a role in the development of compounds like Alogliptin and Tofacitinib, which are used to treat type 2 diabetes and autoimmune diseases respectively .

Androgen Receptor Modulation

Research indicates that this compound may have potential applications in modulating androgen receptors. Compounds with similar structures have been shown to degrade androgen receptors effectively, suggesting that (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride could be explored for therapeutic uses in conditions influenced by androgen signaling .

Synthesis of Related Compounds

The compound serves as a precursor in synthesizing various piperidine derivatives that exhibit biological activities. Its structural attributes make it a valuable building block in medicinal chemistry for developing new therapeutic agents .

Case Study 1: Synthesis of Antidiabetic Agents

In a study examining the synthesis of Alogliptin intermediates, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride was utilized to enhance the efficiency of the synthetic route. Researchers demonstrated that incorporating this compound improved yields and reduced reaction times significantly .

Case Study 2: Androgen Receptor Activity

A recent investigation into androgen receptor degradation highlighted the effectiveness of compounds structurally similar to (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride. The study revealed that these compounds could potentially modulate receptor activity, paving the way for new treatments for hormone-dependent cancers .

Data Table: Comparative Applications

| Application Area | Compound Role | Example Compounds |

|---|---|---|

| Antidiabetic Agents | Intermediate for drug synthesis | Alogliptin |

| Androgen Receptor Modulation | Potential therapeutic agent | Related piperidine derivatives |

| Medicinal Chemistry | Building block for new drug development | Tofacitinib intermediates |

Mechanism of Action

The mechanism of action of this compound involves its role as an intermediate in the synthesis of JAK1 inhibitors. JAK1 inhibitors work by blocking the activity of janus kinase 1, a protein involved in the signaling pathways that regulate immune responses and inflammation . By inhibiting JAK1, these compounds can reduce inflammation and modulate immune responses, making them effective in treating autoimmune diseases .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

- CAS Numbers : 477600-68-3 (racemic mixture) and 1062580-52-2 (stereospecific) .

- Molecular Formula : C₁₄H₂₂N₂·2HCl

- Molecular Weight : 291.26 g/mol .

- Structure : Features a piperidine ring with methyl groups at positions 3 and 4, a benzyl group at position 1, and a dimethylamine at position 2. The (3R,4R) stereochemistry is critical for its biological activity .

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Four closely related compounds (4–7) from differ in the substituent on the phenyl ring:

- Compound 5 : 3-Fluorophenyl.

- Compound 6 : 3-Chlorophenyl.

- Compound 7 : 3-Bromophenyl.

Key Differences :

- Synthesis : All use similar coupling agents (HBTU/EDC·HCl) but require halogenated intermediates. For example, Compound 5 uses 3-fluorophenyl starting material .

- Biological Impact : Halogens influence electronic properties and binding affinity. Fluorine (electron-withdrawing) may enhance metabolic stability, while bromine (bulky) could hinder receptor interactions .

Stereoisomeric Variants

- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (CAS 477600-68-3): Configuration: Cis stereochemistry but opposite enantiomer. Application: Used in immunosuppressant synthesis but shows distinct target selectivity compared to the (3R,4R)-form due to spatial orientation .

Trifluoromethanesulfonyl Derivatives

- Structural Change: Trifluoromethanesulfonyl group replaces benzyl. Impact: Enhances electrophilicity and reactivity, making it suitable for nucleophilic substitution reactions but less stable in biological systems .

Levocetirizine Dihydrochloride

- Structure : Piperazine-based antihistamine (CAS 130018-87-0).

Data Table: Structural and Functional Comparison

| Compound Name | Substituent/Ring Modification | Molecular Formula | Application | Key Differentiator |

|---|---|---|---|---|

| Target Compound (3R,4R) | Phenylmethyl | C₁₄H₂₂N₂·2HCl | Tofacitinib intermediate | (3R,4R) stereochemistry |

| Compound 5 (3-Fluorophenyl) | 3-Fluorophenyl | C₁₄H₂₁FN₂·2HCl | Undisclosed biological activity | Fluorine substituent |

| (3S,4S)-Isomer | Phenylmethyl | C₁₄H₂₂N₂·HCl | Immunosuppressant synthesis | Opposite enantiomer |

| Levocetirizine Dihydrochloride | Piperazine, chlorophenyl | C₂₁H₂₅ClN₂O₃·2HCl | Antihistamine | Piperazine core |

Commercial and Industrial Relevance

Biological Activity

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- is a piperidine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound serves as an intermediate in the synthesis of tofacitinib, a drug used for treating rheumatoid arthritis and other autoimmune diseases. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Chemical Formula : C₁₄H₂₂N₂·2HCl

- Molecular Weight : 291.26 g/mol

- CAS Number : 1062580-52-2

The biological activity of this compound is primarily linked to its interaction with various biological targets. Piperidine derivatives are known for their ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The specific structural features of 3-Piperidinamine contribute to its pharmacological profile.

Antitumor Activity

Research indicates that piperidine derivatives exhibit significant antitumor properties. A study demonstrated that compounds with piperidine moieties can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives similar to 3-Piperidinamine showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of related piperidine compounds have been documented. Studies have shown that certain piperazine derivatives possess effective antimicrobial properties, suggesting that 3-Piperidinamine could exhibit similar effects due to structural similarities .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperidine derivatives indicates that modifications on the nitrogen atom and the aromatic ring can significantly influence biological activity. The presence of specific substituents can enhance binding affinity and selectivity towards biological targets .

Case Studies

- Anticancer Studies : In a comparative study of various piperidine derivatives, it was found that those with a benzyl substitution exhibited better antiproliferative effects against several cancer cell lines .

- Neuropharmacological Effects : Research on piperidine compounds has highlighted their potential in treating neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (AChE), which is crucial for managing conditions such as Alzheimer's disease .

Data Table: Biological Activity Summary

Q & A

Q. How should researchers address discrepancies in biological assay results for enantiomeric pairs?

- Methodological Answer : Ensure enantiopurity (>99% ee) via chiral HPLC before testing. Contradictions may reflect off-target effects; use orthogonal assays (e.g., functional cAMP vs. binding assays) to validate specificity. For example, (3R,4R)-enantiomers of N-substituted piperidines showed 10-fold higher potency in GPCR assays than (3S,4S)-counterparts, but similar off-target kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.